2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a synthesized organic compound It is primarily distinguished by its unique structural configuration, consisting of a pyrimidine ring, an acetamide linkage, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of 4-methyl-6-oxopyrimidine through a reaction involving appropriate pyrimidine derivatives under controlled conditions.
Step 2: The resulting pyrimidine compound undergoes a substitution reaction with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. This forms the intermediate compound.
Step 3: This intermediate undergoes an acylation reaction with phenol in the presence of an acylating agent such as acetyl chloride to produce 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide.
Industrial Production Methods:
The industrial production of this compound follows a similar multi-step synthesis with optimizations for scaling up. These optimizations include continuous flow reactors to improve reaction efficiency and minimize by-products, alongside advanced purification techniques such as recrystallization or chromatographic methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Under appropriate oxidative conditions, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide can undergo oxidation to yield various oxygenated derivatives.
Reduction: Reduction reactions, typically involving hydrogenation catalysts, can convert this compound into more reduced analogs.
Substitution: The presence of reactive sites within the molecule allows for various nucleophilic and electrophilic substitution reactions, leading to derivatives with modified functional groups.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and typical nucleophiles and electrophiles are utilized in the respective reactions.
Standard organic solvents, temperature control, and catalysis are employed to achieve efficient reactions.
Major Products:
Products from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxygen-containing derivatives, while reduction products are more saturated forms of the original compound. Substitution reactions yield a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Used as a starting material for the synthesis of various heterocyclic compounds.
Employed in the development of new catalytic processes and reaction mechanisms.
Biology:
Explored for its interactions with enzymes and proteins.
Medicine:
Investigated as a potential pharmaceutical intermediate, particularly for drugs targeting nucleic acid-related processes.
Industry:
Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
The compound interacts with various molecular targets, including nucleic acids and enzymes.
In pharmaceutical contexts, its mode of action involves binding to specific sites on biological molecules, altering their function or activity.
Comparison with Similar Compounds
Other pyrimidine derivatives, such as thymine, cytosine, and uracil, which are naturally occurring nucleobases.
Synthetic analogs like 4-methylpyrimidin-2-amine and 2-(2-phenoxyethyl)pyrimidin-4-ol.
Uniqueness:
2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide stands out due to its specific combination of a pyrimidine ring and a phenoxyethyl side chain, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2-phenoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-12-9-15(20)18(11-17-12)10-14(19)16-7-8-21-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSJQGDTVHLICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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